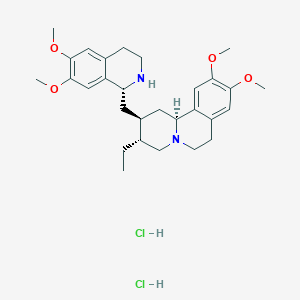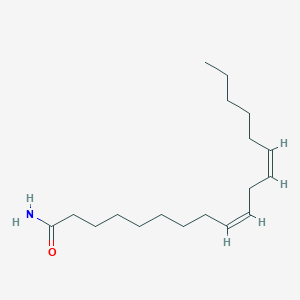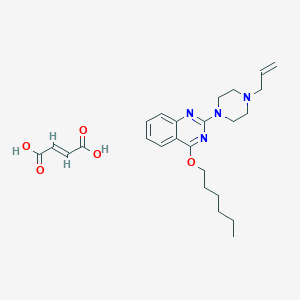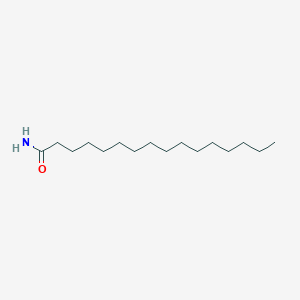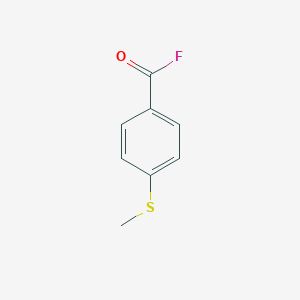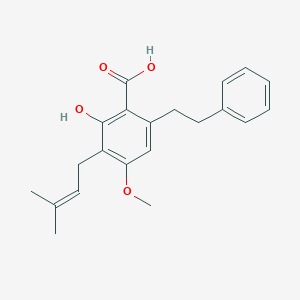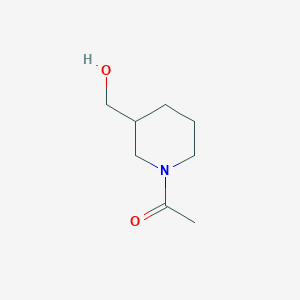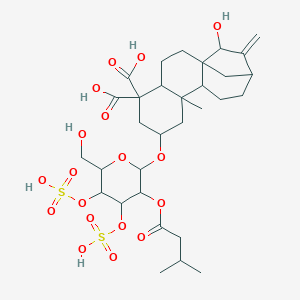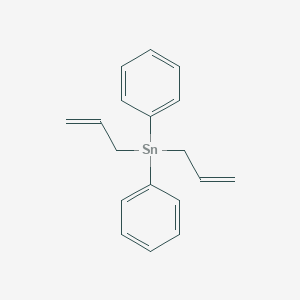
Diallyldiphenylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyldiphenylstannane (DADS) is an organotin compound that has gained significant attention in scientific research due to its potential therapeutic benefits. DADS has been found to possess various biological properties, including antioxidant, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of Diallyldiphenylstannane is not fully understood. However, it has been suggested that Diallyldiphenylstannane exerts its biological effects by modulating various signaling pathways. Diallyldiphenylstannane has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. Diallyldiphenylstannane has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Diallyldiphenylstannane has been found to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Diallyldiphenylstannane has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Moreover, Diallyldiphenylstannane has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Advantages and Limitations for Lab Experiments
Diallyldiphenylstannane has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. Moreover, Diallyldiphenylstannane has been found to possess various biological properties, making it a versatile compound for studying different biological processes. However, Diallyldiphenylstannane has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some experiments. Moreover, Diallyldiphenylstannane has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on Diallyldiphenylstannane. Firstly, more studies are needed to elucidate the mechanism of action of Diallyldiphenylstannane. Secondly, more studies are needed to determine the optimal dosage and administration route of Diallyldiphenylstannane for different therapeutic applications. Thirdly, more studies are needed to investigate the potential side effects of Diallyldiphenylstannane. Finally, more studies are needed to explore the potential use of Diallyldiphenylstannane in combination with other compounds for enhanced therapeutic effects.
Conclusion:
Diallyldiphenylstannane (Diallyldiphenylstannane) is an organotin compound that possesses various biological properties, including antioxidant, anti-inflammatory, and anticancer activities. Diallyldiphenylstannane has potential therapeutic benefits and has been extensively studied for its biological effects. Further research is needed to fully understand the mechanism of action of Diallyldiphenylstannane and to determine its optimal therapeutic applications.
Synthesis Methods
Diallyldiphenylstannane can be synthesized by the reaction of diphenyltin dichloride with allyl chloride in the presence of sodium metal. The reaction produces Diallyldiphenylstannane as a white crystalline solid with a melting point of 129-131°C.
Scientific Research Applications
Diallyldiphenylstannane has been extensively studied for its potential therapeutic benefits. It has been found to possess antioxidant properties that can protect cells from oxidative stress. Diallyldiphenylstannane has also been shown to possess anti-inflammatory properties that can reduce inflammation in various tissues. Moreover, Diallyldiphenylstannane has been found to have anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation.
properties
IUPAC Name |
diphenyl-bis(prop-2-enyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2C3H5.Sn/c2*1-2-4-6-5-3-1;2*1-3-2;/h2*1-5H;2*3H,1-2H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQVGSKYJHCXRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Sn](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330133 |
Source


|
| Record name | Diallyldiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10074-32-5 |
Source


|
| Record name | Diallyldiphenylstannane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diallyldiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)
